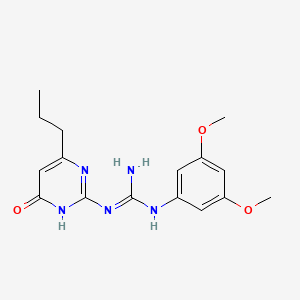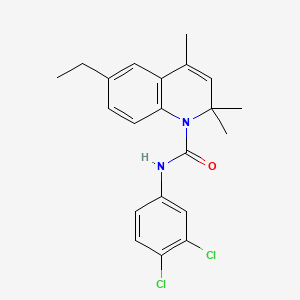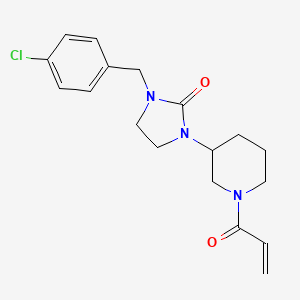![molecular formula C9H14ClN3O B11043088 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11043088.png)
2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is an organic compound featuring a chloroacetamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine+chloroacetyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method also allows for the efficient handling of hazardous reagents like chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioethers.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or other oxygenated derivatives.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1-phenylethyl)acetamide: Similar structure but with a phenyl group instead of a pyrazole ring.
N-(1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)acetamide:
Uniqueness
2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of both a chloroacetamide group and a pyrazole ring. This combination provides a versatile platform for chemical modifications, enhancing its utility in various fields.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H14ClN3O/c1-6(11-9(14)4-10)8-5-13(3)12-7(8)2/h5-6H,4H2,1-3H3,(H,11,14) |
InChI Key |
JLZKJAGGTWVGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B11043008.png)
![5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11043020.png)
![3-(2,5-Difluorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043024.png)
![4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B11043031.png)
![4-(Ethylsulfanyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B11043053.png)


![N,N'-bis(3,4-dichlorophenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11043072.png)
![1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043077.png)
![1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11043085.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![1,3-dimethyl-7-(phenoxymethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11043107.png)
![1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
